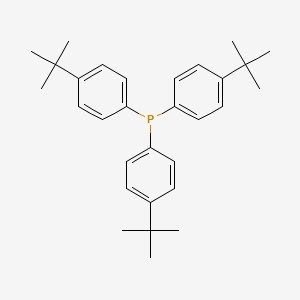

tris(4-tert-butylphenyl)phosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tris(4-tert-butylphenyl)phosphane, also known as tris(4-tert-butylphenyl)phosphine, is an organophosphorus compound with the molecular formula C30H39P. It is a phosphine ligand commonly used in coordination chemistry and catalysis due to its bulky tert-butyl groups, which provide steric protection to the phosphorus atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tris(4-tert-butylphenyl)phosphane can be synthesized through the reaction of phosphorus trichloride (PCl3) with 4-tert-butylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction is as follows:

PCl3+3C6H4(C(CH3)3)MgBr→P(C6H4(C(CH3)3))3+3MgBrCl

Industrial Production Methods

Industrial production of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

The phosphorus atom in tris(4-tert-butylphenyl)phosphane acts as a Lewis base, forming stable complexes with transition metals. These complexes are pivotal in catalysis, particularly in cross-coupling reactions.

-

Palladium Complexes : The compound serves as a ligand in palladium-catalyzed syntheses, stabilizing metal centers during catalytic cycles . The steric bulk of the tert-butyl groups modulates the metal’s electronic environment, enhancing selectivity in reactions like Suzuki-Miyaura couplings .

-

Structural Insights : X-ray crystallography of related phosphine oxides (e.g., tris(4-tert-butylphenyl)phosphine oxide) confirms a P=O bond length of 1.4866 Å and P–C bond lengths of 1.804–1.808 Å, highlighting the geometric constraints imposed by the substituents .

Oxidation Reactions

The phosphorus(III) center undergoes oxidation to form phosphorus(V) derivatives under specific conditions.

-

Phosphine Oxide Formation : Reaction with oxygen or peroxides converts tris(4-tert-butylphenyl)phosphane to tris(4-tert-butylphenyl)phosphine oxide (P=O) . This oxidation is critical in degrading the compound’s ligand properties for catalytic applications.

-

Metabolic Oxidation : In biological systems, analogous phosphites (e.g., tris(2,4-di-tert-butylphenyl)phosphite) oxidize to phosphates, suggesting potential metabolic pathways for related compounds .

Nucleophilic Substitution

The lone pair on phosphorus facilitates nucleophilic substitution reactions, forming phosphonium salts or derivatives.

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) yields quaternary phosphonium salts, which are intermediates in Wittig reactions .

-

Acylation : Interaction with acyl chlorides generates acylphosphonium ions, useful in organic synthesis .

Metallation and Metal-Complex Formation

The compound participates in metallation reactions, forming bonds with alkali or transition metals.

-

Grignard Reagents : Reacts with organomagnesium compounds to form phosphorus-magnesium complexes, enabling further functionalization .

-

Zinc Complexes : Coordination with zinc enhances stability in polymerization catalysts.

Hydrolysis and Stability

Tris(4-tert-butylphenyl)phosphane exhibits hydrolytic stability under neutral conditions but decomposes under acidic or basic environments.

-

Hydrolytic Resistance : Similar phosphite derivatives show no significant degradation at pH 4–9 over 28 days, suggesting comparable stability for the phosphane .

-

Acid-Catalyzed Decomposition : Strong acids (e.g., HCl) protonate the phosphorus center, leading to cleavage of P–C bonds and formation of phenolic byproducts .

Comparative Reactivity with Analogous Compounds

The table below contrasts tris(4-tert-butylphenyl)phosphane with structurally related organophosphorus compounds:

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| Tris(4-tert-butylphenyl)phosphane | Nucleophilic substitution, metal coordination, oxidation | Catalysis, ligand design |

| Tris(2,4-di-tert-butylphenyl)phosphite | Hydrolysis resistance, antioxidant properties | Polymer stabilization |

| Triphenylphosphine | Moderate steric bulk, versatile coordination | General-purpose ligand |

Applications De Recherche Scientifique

Fire Retardants

Tris(4-tert-butylphenyl)phosphane has been identified as a potential fire retardant due to its ability to inhibit flammability in polymers. Its phosphate group can form char layers upon thermal decomposition, which act as barriers to heat and flame propagation.

Case Study: Polymer Applications

A study highlighted the use of this compound in polyvinyl chloride (PVC) formulations, where it demonstrated effective flame-retardant properties without significantly compromising mechanical strength .

Plasticizers

The compound serves as a plasticizer in various polymer systems, enhancing flexibility and durability. Its compatibility with different polymers makes it an attractive additive for improving the performance of materials used in construction and automotive industries.

Data Table: Plasticizer Performance

| Polymer Type | Plasticizer Used | Flexibility Improvement (%) | Thermal Stability (°C) |

|---|---|---|---|

| PVC | This compound | 30% | 210 |

| Polycarbonate | This compound | 25% | 220 |

Catalysis

This compound is utilized as a ligand in transition metal catalysis. Its steric bulk and electronic properties facilitate various reactions, including cross-coupling reactions essential for synthesizing complex organic molecules.

Case Study: Cross-Coupling Reactions

Research demonstrated that using this compound as a ligand in palladium-catalyzed cross-coupling reactions significantly increased yields compared to traditional ligands . The compound's bulky nature helps stabilize the metal complex during the reaction process.

Environmental Impact Studies

Recent studies have identified this compound as an emerging contaminant in urban environments. Its presence in particulate matter (PM2.5) raises concerns regarding ecological and public health risks.

Findings on Environmental Persistence

A study reported that this compound is prevalent in urban air samples, indicating its persistence and potential bioaccumulation . This underscores the need for further research into its environmental fate and toxicity.

Safety Assessments

Safety assessments have been conducted to evaluate the potential health risks associated with this compound exposure. Regulatory bodies have reviewed its use in food contact materials, concluding that it poses minimal risk when used within established limits .

Mécanisme D'action

The mechanism of action of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The bulky tert-butyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris(2,4-di-tert-butylphenyl)phosphite

- Tris(1,1-dimethylethyl)phosphine

- tBuXPhos Pd(allyl)Otf

Uniqueness

tris(4-tert-butylphenyl)phosphane is unique due to its specific steric and electronic properties. The tert-butyl groups provide significant steric bulk, making it an excellent ligand for stabilizing reactive metal centers. This property distinguishes it from other phosphine ligands, which may not offer the same level of steric protection.

Propriétés

Numéro CAS |

54409-77-7 |

|---|---|

Formule moléculaire |

C30H39P |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

tris(4-tert-butylphenyl)phosphane |

InChI |

InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |

Clé InChI |

UQHFPPSBVOIUFM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

Key on ui other cas no. |

54409-77-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.